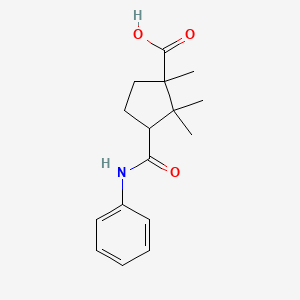

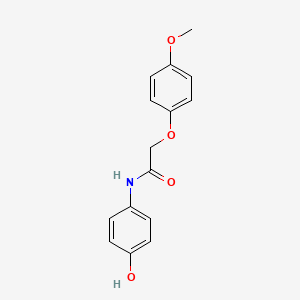

![molecular formula C21H17ClN2O2 B6141502 N,N'-[(4-chlorophenyl)methylene]dibenzamide](/img/structure/B6141502.png)

N,N'-[(4-chlorophenyl)methylene]dibenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N’-[(4-chlorophenyl)methylene]dibenzamide” is a chemical compound . It is also known as "Acetanilide, 4’-chloro-; p-Chloroacetanilide; Acetic-4-chloroanilide; N- (4-Chlorophenyl)acetamide; N-Acetyl-p-chloroaniline; 4-Chloroacetanilide; 4’-Chloroacetanilide; Acet-p-chloroanilide; N- (p-Chlorophenyl)acetamide" .

Synthesis Analysis

The synthesis of this compound could involve a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide . Another possible synthesis method involves the reaction of p-chlorobenzaldehyde and p-bromoaniline .Molecular Structure Analysis

The molecular structure of “N,N’-[(4-chlorophenyl)methylene]dibenzamide” was confirmed by their physicochemical data . The plane of the methyl-substituted benzene ring forms dihedral angles with those of the chlorine-substituted benzene ring and the benzene ring .Applications De Recherche Scientifique

Nonlinear Optical Materials

N,N’-(4-Chlorobenzylidene)dibenzamide: has been studied for its potential in the field of nonlinear optics. Nonlinear optical (NLO) materials are crucial for applications such as optical signal processing and THz generation. The compound has shown promise due to its high transparency, significant optical nonlinearities, and stable physicochemical properties .

Photonic Applications

The third-order nonlinear optical properties of derivatives of this compound have been measured using the Z-scan technique. The results indicate that these materials are suitable for photonic applications, such as in the development of high-power laser pulse optical devices .

Green Chemistry Synthesis

A green and efficient synthesis method for derivatives of N,N’-(4-Chlorobenzylidene)dibenzamide has been developed. This involves a one-pot condensation of aldehydes and amides under solvent-free conditions, which is environmentally friendly and offers high yields .

Organic Synthesis

This compound serves as a key fragment in organic synthesis, particularly in the construction of complex molecules from simple starting materials. It plays a role in multicomponent reactions (MCRs), which are valued for their efficiency and contribution to green chemistry .

Biological Studies

Derivatives of N,N’-(4-Chlorobenzylidene)dibenzamide have been synthesized and tested for their antibacterial and antifungal activities. These compounds have shown to be biologically active at low concentrations, indicating potential for therapeutic applications .

Material Science

In material science, the compound’s derivatives have been used to explore the growth, optical, and dielectric properties of crystals. These studies contribute to the understanding of the material’s suitability for various electronic applications .

Propriétés

IUPAC Name |

N-[benzamido-(4-chlorophenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O2/c22-18-13-11-15(12-14-18)19(23-20(25)16-7-3-1-4-8-16)24-21(26)17-9-5-2-6-10-17/h1-14,19H,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLKTRRVKOCOIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-(4-Chlorobenzylidene)dibenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

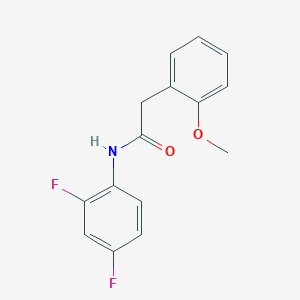

![1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B6141419.png)

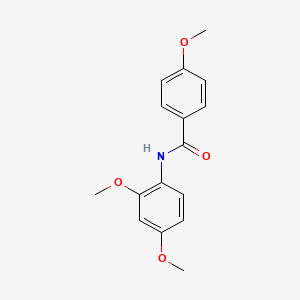

![4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B6141424.png)

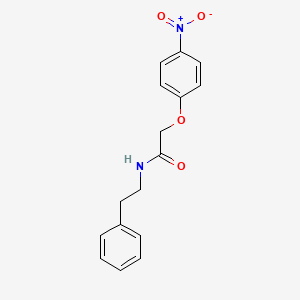

![2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141447.png)

![methyl {4-[(difluoromethyl)thio]phenyl}carbamate](/img/structure/B6141471.png)

![N-{3-allyl-2-[(2-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-5-yl}-2-furamide](/img/structure/B6141478.png)

![[5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol](/img/structure/B6141523.png)

![1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B6141529.png)